2-Chloro-4-(5-chlorovaleryl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives is a topic of interest in several papers. For instance, the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives is described, where various spectroscopic techniques were used for characterization . Another paper discusses the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a herbicide, from nicotinamide through a series of reactions including Hofmann degradation and oxidative chlorination . These methods could potentially be adapted for the synthesis of "2-Chloro-4-(5-chlorovaleryl)pyridine".
Molecular Structure Analysis
The molecular structure of chlorinated pyridines is often determined using spectroscopic methods. For example, 2-chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR, 1H, and 13C NMR experiments, and its structural parameters were computed using various computational methods . Similarly, the crystal structure of a pyrrolidine dione derivative was determined, showing the orientation of the rings and intramolecular hydrogen bonding . These techniques could be applied to analyze the molecular structure of "2-Chloro-4-(5-chlorovaleryl)pyridine".
Chemical Reactions Analysis
The reactivity of chlorinated pyridine derivatives is not extensively covered in the provided papers. However, the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine were tested, indicating that these compounds can interact with biological molecules such as DNA . This suggests that "2-Chloro-4-(5-chlorovaleryl)pyridine" may also participate in biologically relevant chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridine derivatives can be inferred from their molecular structure and reactivity. For instance, the vibrational frequencies and chemical shifts of 2-chloro-6-(trifluoromethyl)pyridine were studied using DFT calculations, and its antimicrobial activities were assessed . The solvency effects on excitation energies and chemical shifts were also examined . These properties are crucial for understanding the behavior of "2-Chloro-4-(5-chlorovaleryl)pyridine" in various environments.
Scientific Research Applications
Synthesis of Pyridine Derivatives
2-Chloro-4-(5-chlorovaleryl)pyridine is involved in the synthesis of various pyridine derivatives. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate for the herbicide trifloxysulfuron, involves a process starting from nicotinamide via Hofmann degradation and oxidative chlorination (Zuo Hang-dong, 2010). Another study discusses the synthesis of 2-chloro-5-trifluromethyl pyridine, highlighting its application as an intermediate in pharmaceuticals and agrochemicals, particularly in herbicides (Li Zheng-xiong, 2004).
Reactions with Other Chemicals
The reactivity of pyridine derivatives like 2-Chloro-4-(5-chlorovaleryl)pyridine with other chemicals is a significant area of study. For instance, pyridine reacts with CsSO4F to produce various products including 2-fluoropyridine and 2-chloro or 2-alkoxypyridine, depending on the solvent used (S. Stavber, M. Zupan, 1990). Another research highlights the use of 6-chloronicotinic acid as a starting material for synthesizing a variety of 2,5-disubstituted pyridines, useful in pesticide and medicinal chemistry (Isabelle Cabanal-Duvillard, J. Berrien, 1999).
Photophysical Properties
The study of photophysical properties of pyridine derivatives, including those derived from 2-Chloro-4-(5-chlorovaleryl)pyridine, is crucial. A study on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which were converted into monomeric pyridine- and chloro-coordinated cyclometallated complexes, shows the importance of these compounds in understanding fluorescent properties in solution and solid-state (F. S. Mancilha et al., 2011).
Structural Analysis
The geometrical structure of pyridine derivatives, such as 5-Chloro-3-hydroxy-4-(phenylediazenyl)pyridine-2(1H)-one, is studied for understanding their stability and reactivity with metals (A. F. Shoair, A. El-Shobaky, E. A. Azab, 2015).
Analytical Applications
Analytical techniques like HPLC are used to analyze pyridine derivatives, demonstrating their significance in chemical analysis (Wang Yue-feng, 2007).
Solid Phase Synthesis
2-Chloro-5-bromopyridine, a related compound, has been used as a scaffold in solid-phase synthesis to create pyridine-based libraries, which demonstrates the versatility of pyridine derivatives in synthetic chemistry (P. Pierrat, P. Gros, Y. Fort, 2005).
properties
IUPAC Name |
5-chloro-1-(2-chloropyridin-4-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-2-1-3-9(14)8-4-6-13-10(12)7-8/h4,6-7H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXEQAHOWHVPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CCCCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642152 |
Source
|
Record name | 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(5-chlorovaleryl)pyridine | |
CAS RN |
898785-09-6 |
Source
|
Record name | 5-Chloro-1-(2-chloro-4-pyridinyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(2-chloropyridin-4-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.